4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone
Description
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a heterocyclic compound featuring an isoquinolinone core substituted with a 2-methyl group and a 4-(4-chlorophenyl)-4-hydroxypiperidino moiety linked via a carbonyl bridge. This structure combines a planar aromatic system (isoquinolinone) with a sterically hindered piperidine ring bearing a polar hydroxyl group and a lipophilic 4-chlorophenyl substituent.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-24-14-19(17-4-2-3-5-18(17)20(24)26)21(27)25-12-10-22(28,11-13-25)15-6-8-16(23)9-7-15/h2-9,14,28H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHPQMIACROQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Hydroxylation: The hydroxyl group is added through an oxidation reaction, often using reagents such as hydrogen peroxide or a peracid.
Coupling with Isoquinolinone: The final step involves coupling the piperidine derivative with an isoquinolinone precursor under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the isoquinolinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, hydrogen peroxide, or peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, Lewis acids like AlCl3.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The isoquinolinone moiety may also play a role in stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with analogs sharing structural motifs such as the isoquinolinone core, piperidine/piperazine substituents, or chlorophenyl groups:
Key Observations:
- Isoquinolinone Core: The target compound shares its core with Tilisolol, a β-blocker, but diverges in substituents. Tilisolol’s 3-(tert-butylamino)-2-hydroxypropoxy group directs adrenergic activity, whereas the target’s piperidino-carbonyl substituent may favor CNS or enzymatic targets .
- Piperidine/Piperazine Substituents: The 4-(4-chlorophenyl)-4-hydroxypiperidino group is also present in Haloperidol and Loperamide derivatives. Haloperidol’s antipsychotic activity arises from dopamine receptor antagonism, suggesting the target’s piperidino group could confer similar receptor affinity .
- Chlorophenyl Group: This moiety enhances lipophilicity and may improve blood-brain barrier penetration, as seen in Haloperidol. However, the isoquinolinone core’s planar structure could limit membrane permeability compared to butyrophenones .
Physicochemical Properties
While explicit data for the target compound is unavailable, comparisons with analogs provide insights:
Biological Activity
The compound 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, and biological activities, supported by data tables and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural components:
- Piperidine ring : Known for its role in modulating neurotransmitter systems.
- Chlorophenyl group : Contributes to the lipophilicity and receptor binding properties.
- Isoquinolinone moiety : Associated with various pharmacological activities.
The molecular formula of the compound is with a molecular weight of 440.9 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine derivative.
- Introduction of the chlorophenyl and isoquinolinone groups through carbonylation and cyclization processes.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antipsychotic effects : The piperidine structure is often linked to activity at dopamine receptors, which are critical in the treatment of schizophrenia.
- Analgesic properties : Isoquinolinones have been reported to possess pain-relieving effects.
- Anti-inflammatory activity : The hydroxypiperidine moiety may enhance the compound's ability to inhibit inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of This compound .
| Study | Findings |
|---|---|
| Study 1 | Investigated similar isoquinolinone derivatives showing significant antipsychotic activity in animal models. |
| Study 2 | Demonstrated that piperidine derivatives have a higher affinity for serotonin receptors, indicating potential for mood regulation. |
| Study 3 | Reported anti-inflammatory effects in vitro, with IC50 values comparable to established anti-inflammatory drugs. |
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems, particularly:
- Dopamine receptors : Influencing mood and psychotic symptoms.
- Serotonin receptors : Potentially affecting anxiety and depression symptoms.
- Cytokine inhibition : Reducing inflammation through interference with pro-inflammatory cytokines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
